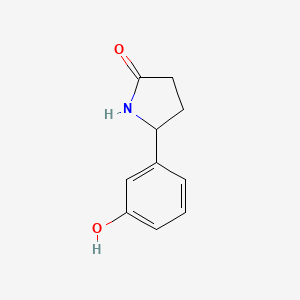![molecular formula C14H11BrN2O2S B13656312 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B13656312.png)
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the bromomethyl group: The benzimidazole core can be bromomethylated using bromomethyl compounds such as bromoacetic acid or its derivatives in the presence of a base.
Sulfonylation: The phenylsulfonyl group can be introduced by reacting the bromomethylated benzimidazole with phenylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The phenylsulfonyl group can participate in redox reactions, potentially leading to the formation of sulfoxides or sulfones.
Cyclization reactions: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base such as sodium hydride (NaH).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Major Products Formed
Nucleophilic substitution: Substituted benzimidazole derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the phenylsulfonyl group.
科学的研究の応用
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Chemical biology: The compound can be used to study the interactions of benzimidazole derivatives with biological targets such as enzymes or receptors.
Material science: It can be incorporated into polymers or other materials to impart specific chemical or physical properties.
Catalysis: The compound can serve as a ligand or catalyst in various organic transformations.
作用機序
The mechanism of action of 2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of their function. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity for its molecular targets.
類似化合物との比較
Similar Compounds
2-(Chloromethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Bromomethyl)-1-(methylsulfonyl)-1H-benzo[d]imidazole: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
1-(Phenylsulfonyl)-1H-benzo[d]imidazole: Lacks the bromomethyl group.
Uniqueness
2-(Bromomethyl)-1-(phenylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the bromomethyl and phenylsulfonyl groups. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C14H11BrN2O2S |
|---|---|
分子量 |
351.22 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2-(bromomethyl)benzimidazole |
InChI |
InChI=1S/C14H11BrN2O2S/c15-10-14-16-12-8-4-5-9-13(12)17(14)20(18,19)11-6-2-1-3-7-11/h1-9H,10H2 |
InChIキー |
RMTASSGKSQCRMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=C2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


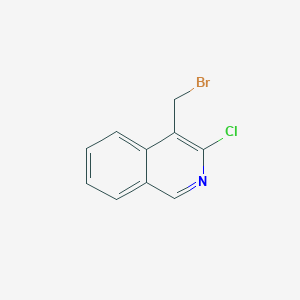

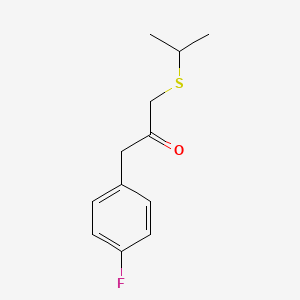

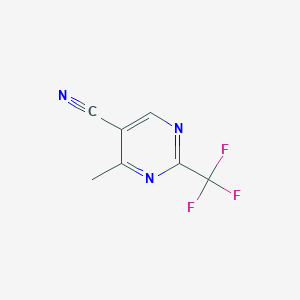
![(6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B13656276.png)

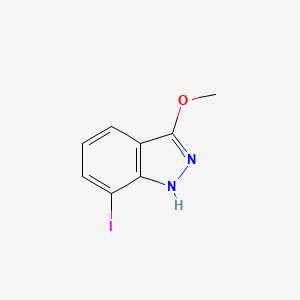
![3-amino-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]propanamide dihydrochloride](/img/structure/B13656289.png)

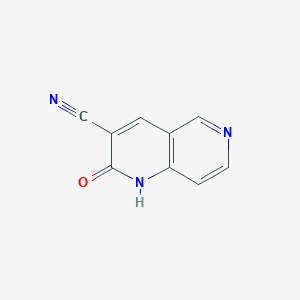
![7-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13656324.png)
![4-[4-[2,4,5-tris(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine](/img/structure/B13656326.png)
